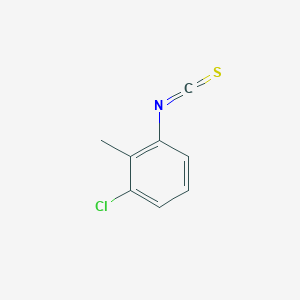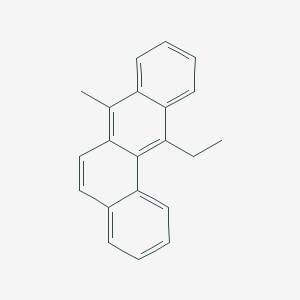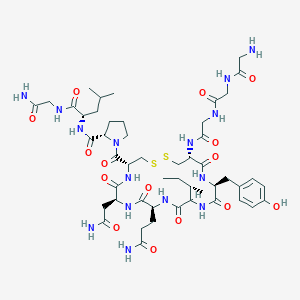
Oxytocin, tri-gly-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytocin and tri-gly are two compounds that have garnered significant attention in scientific research. Oxytocin is a hormone that is primarily known for its role in childbirth and lactation. However, recent studies have shown that it also has a range of other physiological and psychological effects. Tri-gly, on the other hand, is a synthetic peptide that has been developed as a potential therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Oxytocin has been the subject of numerous scientific studies, and its effects have been investigated in a range of contexts. Some of the areas of research include social behavior, stress, anxiety, trust, and bonding. Oxytocin has also been investigated as a potential treatment for various psychiatric disorders, such as autism spectrum disorder, schizophrenia, and depression. Tri-gly, on the other hand, has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
Oxytocin acts on various receptors in the brain and body, including the oxytocin receptor, the vasopressin receptor, and the estrogen receptor. It is involved in a range of physiological processes, including uterine contractions, milk ejection, and social bonding. Oxytocin also has a range of psychological effects, such as reducing anxiety and increasing trust. Tri-gly, on the other hand, acts by inhibiting the activity of certain enzymes or proteins that are involved in disease processes.
Biochemische Und Physiologische Effekte
Oxytocin has a range of biochemical and physiological effects. It stimulates the release of various hormones, such as prolactin and cortisol, and regulates the activity of the autonomic nervous system. It also has a range of psychological effects, such as reducing anxiety and increasing trust. Tri-gly, on the other hand, has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Oxytocin has several advantages for lab experiments, including its availability, stability, and well-characterized effects. However, there are also some limitations, such as the difficulty of administering it to animals or humans, and the potential for non-specific effects. Tri-gly, on the other hand, has advantages such as its specificity and potency, but also has limitations such as its potential toxicity and difficulty in synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for research on oxytocin and tri-gly. For oxytocin, future research could focus on its potential as a treatment for various psychiatric disorders, as well as its role in social behavior and bonding. For tri-gly, future research could focus on its potential as a therapeutic agent for various diseases, as well as its mechanism of action and potential toxicity. Additionally, future research could investigate the potential synergistic effects of combining oxytocin and tri-gly for therapeutic purposes.
Conclusion
In conclusion, oxytocin and tri-gly are two compounds that have significant potential for scientific research and therapeutic applications. Oxytocin has a range of physiological and psychological effects, while tri-gly has been developed as a potential therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of these compounds.
Synthesemethoden
Oxytocin is a naturally occurring hormone that is synthesized in the hypothalamus and released by the posterior pituitary gland. It is composed of nine amino acids and has a molecular weight of 1007.2 g/mol. Oxytocin can also be synthesized in the lab using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). Tri-gly, on the other hand, is a synthetic peptide that is composed of three amino acids (glycine, leucine, and tryptophan). It can be synthesized using SPPS or LPPS.
Eigenschaften
CAS-Nummer |
16639-11-5 |
|---|---|
Produktname |
Oxytocin, tri-gly- |
Molekularformel |
C49H75N15O15S2 |
Molekulargewicht |
1178.3 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H75N15O15S2/c1-5-25(4)41-48(78)58-28(12-13-35(51)66)43(73)60-31(17-36(52)67)44(74)62-33(49(79)64-14-6-7-34(64)47(77)61-29(15-24(2)3)42(72)56-19-37(53)68)23-81-80-22-32(57-40(71)21-55-39(70)20-54-38(69)18-50)46(76)59-30(45(75)63-41)16-26-8-10-27(65)11-9-26/h8-11,24-25,28-34,41,65H,5-7,12-23,50H2,1-4H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,54,69)(H,55,70)(H,56,72)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,77)(H,62,74)(H,63,75)/t25-,28-,29-,30-,31-,32-,33-,34-,41?/m0/s1 |
InChI-Schlüssel |
GSQPHYUVUWFHDE-XIJIAEDBSA-N |
Isomerische SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Sequenz |
GGGCYIQNCPLG |
Synonyme |
oxytocin, tri-Gly- oxytocin, triglycine- TGOT tri-Gly-oxytocin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



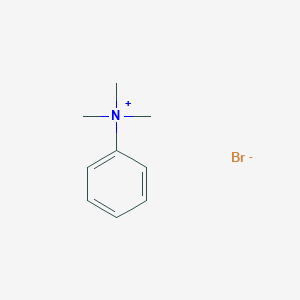
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
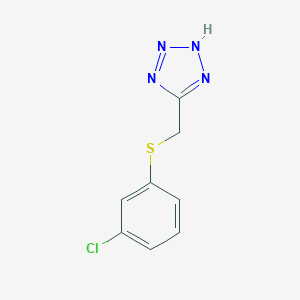
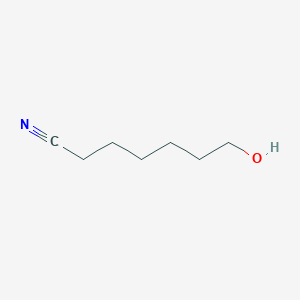
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
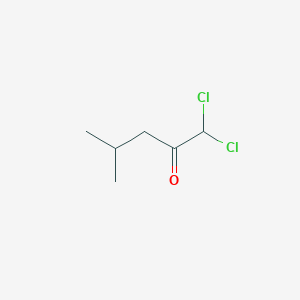
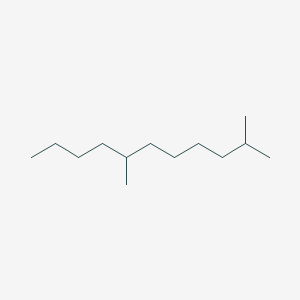
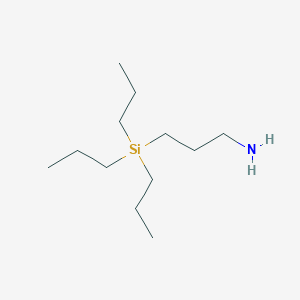
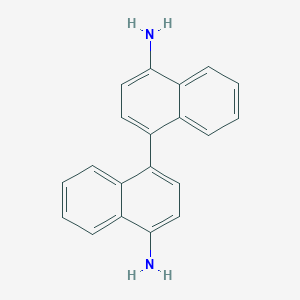


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
